![molecular formula C19H21FN6O2 B2390459 5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole CAS No. 2379977-40-7](/img/structure/B2390459.png)
5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and an oxadiazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed using a reaction similar to the Biginelli reaction . The piperazine ring could be introduced using a reaction with a suitable piperazine derivative . The oxadiazole ring could be formed using a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine and oxadiazole rings are aromatic and planar, while the piperazine ring is saturated and non-planar . The presence of the fluorine atom and the methoxy group would also have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound would be expected to undergo a variety of chemical reactions. For example, the pyrimidine ring could undergo electrophilic substitution reactions . The piperazine ring could undergo reactions with acids and bases due to the presence of nitrogen atoms . The oxadiazole ring could undergo reactions with nucleophiles due to the presence of the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the polar pyrimidine, piperazine, and oxadiazole rings would likely make the compound soluble in polar solvents . The presence of the fluorine atom and the methoxy group could also affect the compound’s properties .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets such as enzymes or receptors . The presence of the pyrimidine ring suggests that it might have some biological activity, as many biologically active compounds contain a pyrimidine ring .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation of its potential uses. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, it could be used as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
5-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-13-23-16(28-24-13)11-25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-3-5-15(27-2)6-4-14/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSDIWZHAMSDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine |
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